![molecular formula C8H5N5 B3138224 2-(1H-Tetrazol-1-YL)benzonitrile CAS No. 449758-25-2](/img/structure/B3138224.png)
2-(1H-Tetrazol-1-YL)benzonitrile
Overview
Description
2-(1H-Tetrazol-1-YL)benzonitrile is a chemical compound with the molecular formula C8H5N5 . It has an average mass of 171.159 Da and a monoisotopic mass of 171.054489 Da .
Synthesis Analysis
The synthesis of 2-(1H-Tetrazol-1-YL)benzonitrile and similar compounds often involves the use of amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of 2-(1H-Tetrazol-1-YL)benzonitrile is established by NMR and MS analysis . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . The scope of the reaction is quite broad; a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Physical And Chemical Properties Analysis
2-(1H-Tetrazol-1-YL)benzonitrile has a molecular weight of 171.16 g/mol. It has an average mass of 171.159 Da and a monoisotopic mass of 171.054489 Da .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “2-(1H-Tetrazol-1-YL)benzonitrile”, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their diverse biological applications .
Biological Activity
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Click Chemistry
The synthesis of tetrazole derivatives, including “2-(1H-Tetrazol-1-YL)benzonitrile”, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Complexing Agents and Ligands
Tetrazoles, including “2-(1H-Tetrazol-1-YL)benzonitrile”, are used as complexing agents and ligands . Their nitrogen-rich structure allows them to form stable metallic compounds and molecular complexes .
Explosives
Tetrazoles can react with a few active metals and produce new compounds which are explosives to shocks . However, this property requires careful handling due to the potential safety risks.
Bioisosteres of Carboxylic Acids
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property is advantageous for receptor–ligand interactions in medicinal chemistry .
Antioxidant Activity
Some tetrazole derivatives have shown good in-vitro antioxidant activity . This property can be beneficial in the development of drugs for diseases caused by oxidative stress.
Penetration through Cell Membranes
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can enhance the bioavailability of drugs.
Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to participate in multicentre intermolecular interactions with the pyridine ring and hydrogen atoms from the surrounding molecules, which includes the h-atoms at the active site pockets of enzymes .
Pharmacokinetics
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-Tetrazol-1-YL)benzonitrile. For instance, tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, fire, or friction . They should be prevented from entering drains as discharge into the environment must be avoided .
Safety and Hazards
Future Directions
Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . The introduction of functionalities which improve heat of formation, density, and oxygen content can improve the energetic properties of bistetrazole derivatives .
properties
IUPAC Name |
2-(tetrazol-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNMYFLWCVGHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301640 | |
Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Tetrazol-1-YL)benzonitrile | |
CAS RN |
449758-25-2 | |
Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449758-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.